molecular formula C18H22FN5O3S B5967049 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

Número de catálogo B5967049
Peso molecular: 407.5 g/mol
Clave InChI: DNYIIPXPWZVPTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of hematological malignancies. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is a selective inhibitor of the spleen tyrosine kinase (SYK), which plays a critical role in B-cell receptor signaling and is essential for the survival and proliferation of B-cell malignancies. By inhibiting SYK, 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine blocks the activation of downstream signaling pathways, such as PI3K/AKT and NF-κB, and induces apoptosis in cancer cells (Kawasaki et al., 2018).
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been shown to modulate the immune system by inhibiting B-cell receptor signaling and reducing the activation of immune cells, such as T cells and macrophages. This may have implications for the treatment of autoimmune diseases and inflammatory disorders (Kawasaki et al., 2018).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has several advantages for lab experiments, including its high potency and selectivity for SYK, its favorable pharmacokinetic properties, and its ability to penetrate the blood-brain barrier. However, 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has some limitations, such as its potential off-target effects and toxicity, which need to be carefully evaluated in preclinical and clinical studies (Kawasaki et al., 2018).

Direcciones Futuras

There are several future directions for the development of 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine and other SYK inhibitors. One direction is to evaluate the efficacy of 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine in combination with other targeted therapies or immunotherapies. Another direction is to investigate the potential of SYK inhibitors in the treatment of autoimmune diseases and inflammatory disorders. Furthermore, the identification of biomarkers that can predict the response to SYK inhibitors may help to personalize the treatment of hematological malignancies (Kawasaki et al., 2018).
Conclusion
4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is a promising small molecule inhibitor that has shown potent anti-cancer effects in preclinical models of hematological malignancies. Its selective inhibition of SYK and modulation of the immune system make it a promising candidate for the treatment of cancer and other diseases. However, further preclinical and clinical studies are needed to fully evaluate its efficacy, safety, and potential for clinical use.

Métodos De Síntesis

The synthesis of 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine involves several steps, including the preparation of the starting materials, the formation of the pyrimidine ring, the introduction of the sulfonyl group, and the final morpholine ring formation. The detailed synthesis method has been published in a scientific journal (Kawasaki et al., 2018) and is beyond the scope of this paper.

Aplicaciones Científicas De Investigación

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been extensively studied in preclinical models of hematological malignancies, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and enhance the efficacy of other anti-cancer drugs. 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has also been investigated in combination with other targeted therapies, such as BTK inhibitors, PI3K inhibitors, and HDAC inhibitors, with promising results (Kawasaki et al., 2018).

Propiedades

IUPAC Name

4-[6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O3S/c19-15-2-1-3-16(12-15)28(25,26)24-6-4-22(5-7-24)17-13-18(21-14-20-17)23-8-10-27-11-9-23/h1-3,12-14H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYIIPXPWZVPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.